Superior Potency in Correcting F508del-CFTR Maturation Compared to Lumacaftor (VX-809) and Tezacaftor (VX-661)
In a direct, head-to-head comparison using the CSE-HRP functional assay on F508del/F508del CFTR homozygous patient cells, galicaftor (ABBV-2222) demonstrated significantly higher potency than both lumacaftor and tezacaftor [1]. The study found galicaftor to be approximately 10-fold more potent than lumacaftor and 20-fold more potent than tezacaftor [1].
| Evidence Dimension | Potency to correct F508del-CFTR function |
|---|---|
| Target Compound Data | EC50 = 27 nM; pEC50 = 7.56 ± 0.16 (n = 19) |
| Comparator Or Baseline | Lumacaftor (VX-809): EC50 = 251 nM; pEC50 = 6.6 ± 0.08 (n = 3). Tezacaftor (VX-661): EC50 = 586 nM; pEC50 = 6.23 ± 0.05 (n = 6) |
| Quantified Difference | Approximately 10-fold more potent than lumacaftor and 20-fold more potent than tezacaftor |
| Conditions | CSE-HRP functional assay in primary patient cells homozygous for the F508del CFTR mutation |
Why This Matters
Higher potency allows for lower effective doses in research models and potential for improved therapeutic index, making galicaftor the preferred C1 corrector for achieving robust CFTR functional rescue.
- [1] Singh AK, Fan Y, Balut C, Alani S, Manelli AM, Swensen AM, Jia Y, Neelands TR, Vortherms TA, Liu B, Searle XB, Wang X, Gao W, Hwang TC, Ren HY, Cyr D, Kym PR, Conrath K, Tse C. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222. J Pharmacol Exp Ther. 2020 Jan;372(1):107-118. doi: 10.1124/jpet.119.261800. View Source
